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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-
Dichloropyridin-3-ol, a valuable intermediate in pharmaceutical and agrochemical research.

The synthesis is a multi-step process commencing with the nitration of 2,6-dichloropyridine,

followed by reduction of the resulting nitro compound to an amine, and concluding with a

diazotization and hydrolysis sequence to yield the final product. This document outlines

detailed experimental protocols, presents quantitative data in a structured format, and includes

visualizations of the reaction pathways and workflows to facilitate understanding and

replication.

Synthetic Pathway Overview
The synthesis of 2,6-Dichloropyridin-3-ol is typically achieved through a three-step sequence

starting from commercially available 2,6-dichloropyridine. The overall transformation is depicted

below:

2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridineNitration 3-Amino-2,6-dichloropyridineReduction 2,6-Dichloropyridin-3-olDiazotization & Hydrolysis

Click to download full resolution via product page

Caption: Overall synthetic route for 2,6-Dichloropyridin-3-ol.
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Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along

with tabulated quantitative data for key parameters such as reactant quantities, yields, and

product characteristics.

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-
3-nitropyridine
The initial step involves the electrophilic nitration of the pyridine ring at the 3-position. This is

typically achieved using a mixture of concentrated sulfuric acid and a nitrating agent.

Experimental Protocol:

A variety of nitrating agents and conditions have been reported. A common procedure involves

the use of nitric acid in the presence of oleum or sulfuric acid.[1]

To a flask equipped with a stirrer and cooled in an ice bath (0 °C), add 100 g of 65% oleum.

Slowly add 29.6 g (0.20 mol) of 2,6-dichloropyridine to the oleum with stirring.

Over a period of 20 minutes, add 19.4 g (0.30 mol) of white fuming nitric acid (97.2% assay)

to the mixture, maintaining the temperature between 8 °C and 15 °C.

After the addition is complete, heat the reaction mixture to a temperature between 68 °C and

134 °C for 5.5 hours.

Cool the reaction mixture and carefully pour it into 800 g of ice water to precipitate the

product.

Filter the solid precipitate and wash it with water to remove residual acids.

Dry the product to obtain 2,6-dichloro-3-nitropyridine.

Quantitative Data for Nitration:
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Reactant/
Product

Molecular
Weight (
g/mol )

Moles
(mol)

Mass (g) Yield (%)
Melting
Point (°C)

Purity (%)

2,6-

Dichloropyr

idine

147.99 0.20 29.6 - - 99.8

White

Fuming

Nitric Acid

63.01 0.30 19.4 - - 97.2

2,6-

Dichloro-3-

nitropyridin

e

192.99 - - 73.2-77 51-55 -

Table 1: Summary of quantitative data for the nitration of 2,6-dichloropyridine.[1]

Reaction Workflow:
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Reaction Setup
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Caption: Workflow for the nitration of 2,6-dichloropyridine.
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Step 2: Reduction of 2,6-Dichloro-3-nitropyridine to 3-
Amino-2,6-dichloropyridine
The nitro group of 2,6-dichloro-3-nitropyridine is reduced to a primary amine in this step.

Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

While a specific protocol for 2,6-dichloro-3-nitropyridine is not readily available in detailed

literature, a general procedure for the chemoselective hydrogenation of nitroarenes using a

palladium on carbon (Pd/C) catalyst can be adapted.[2]

In a suitable hydrogenation vessel, dissolve 2,6-dichloro-3-nitropyridine in a solvent such as

methanol or ethanol.

Add a catalytic amount of 5% or 10% Palladium on activated carbon (Pd/C).

The reaction vessel is sealed and flushed with hydrogen gas.

The mixture is stirred at room temperature under a hydrogen atmosphere (typically 1 atm,

but can be higher) for several hours.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield 3-amino-2,6-dichloropyridine.

Quantitative Data for Reduction:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Starting Moles
(mol)

Expected
Product Mass
(g)

Typical Yield
Range (%)

2,6-Dichloro-3-

nitropyridine
192.99 1.0 - -

3-Amino-2,6-

dichloropyridine
163.00 - 163.00 85-95

Table 2: Estimated quantitative data for the reduction of 2,6-dichloro-3-nitropyridine.
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Reaction Setup
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(Electron-rich pyridine ring)
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(Unstable intermediate)
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(Nucleophilic substitution by water)
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(Hydroxyl group introduced)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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